AZD1283

Catalog No.
S520025
CAS No.
919351-41-0
M.F
C23H26N4O5S
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD1283

CAS Number

919351-41-0

Product Name

AZD1283

IUPAC Name

ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28)

InChI Key

NEMHKCNXXRQYRF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD1283, ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-isopropylnicotinate

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C

Description

The exact mass of the compound Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate is 470.16239 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

P2Y12 Receptor Antagonist

Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate, also known as AZD1283, is a molecule researched for its potential as a P2Y12 receptor antagonist. P2Y12 receptors are found on platelets, which are blood cells involved in clotting. When activated, these receptors cause platelets to aggregate, forming clots. Antagonists are molecules that bind to receptors and block their activation. Therefore, AZD1283 was investigated for its ability to inhibit platelet aggregation and prevent thrombosis, a condition where blood clots form inside blood vessels [].

Drug Discovery and Optimization

Research suggests that AZD1283 served as a starting point for the development of new and improved P2Y12 receptor antagonists. Scientists optimized the structure of AZD1283 to create new molecules with more favorable drug-like properties, such as improved absorption, distribution, metabolism, and excretion (ADME) profiles []. This research helped pave the way for the discovery of more effective antiplatelet medications.

Structural Information

The three-dimensional structure of AZD1283 bound to its target protein, the P2Y12 receptor, has been determined using X-ray crystallography. This information is valuable for understanding how the molecule interacts with the receptor at an atomic level and can be used to guide the design of even more potent and selective P2Y12 receptor antagonists [].

AZD1283, also known as 5-cyano-2-methylnicotinate, is a potent antagonist of the purinergic P2Y12 receptor. This compound has garnered attention due to its significant role in inhibiting platelet aggregation, making it a candidate for therapeutic applications in cardiovascular diseases. The P2Y12 receptor is crucial in mediating platelet activation and aggregation, which are key processes in thrombus formation. AZD1283 exhibits high affinity for this receptor, with an inhibitory concentration (IC50) of approximately 25 nM in GTPγS assays and 11 nM in radioligand binding assays .

AZD1283 acts as an antagonist of the P2Y12 receptor, a platelet surface receptor involved in blood clot formation []. By blocking this receptor, AZD1283 inhibits platelet aggregation, a key step in thrombosis (blood clot formation within a blood vessel).

AZD1283 is synthesized through an amide coupling reaction involving benzylsulfonamide and a precursor compound, leading to a yield of 79% when using carbonyldiimidazole as a coupling reagent . The compound's structure allows it to interact specifically with the P2Y12 receptor, blocking its activation by adenosine diphosphate (ADP), thereby preventing platelet aggregation.

The biological activity of AZD1283 has been extensively studied, particularly its effects on platelet function. In vitro studies demonstrate that AZD1283 effectively inhibits platelet aggregation induced by ADP. Furthermore, preclinical evaluations indicate its antithrombotic efficacy in animal models, such as the rat ferric chloride model, where it significantly reduced thrombus formation . The compound's ability to penetrate the blood-brain barrier has also been investigated, highlighting its potential implications in neuroinflammatory diseases due to the P2Y12 receptor's expression on human microglia .

The synthesis of AZD1283 involves several key steps:

  • Amide Coupling: The initial step involves the reaction of a carboxylic acid derivative with an amine or sulfonamide.
  • Reagents: Carbonyldiimidazole is commonly used as a coupling agent to facilitate this reaction.
  • Purification: Following synthesis, purification techniques such as chromatography are employed to isolate AZD1283 with high purity.

This multi-kilogram-scale synthesis method has been developed to support further research and potential clinical applications .

AZD1283 primarily finds application in the field of cardiovascular medicine as an antiplatelet agent. Its antagonistic action on the P2Y12 receptor positions it as a potential treatment for conditions such as:

  • Acute Coronary Syndrome: Preventing thrombus formation during acute events.
  • Peripheral Artery Disease: Reducing risks associated with vascular occlusion.
  • Neuroinflammatory Disorders: Potentially modulating microglial activity in neurodegenerative diseases.

Interaction studies have revealed that AZD1283 selectively binds to the P2Y12 receptor without significantly affecting other purinergic receptors. This selectivity is crucial for minimizing side effects typically associated with broader-spectrum antiplatelet therapies. Additionally, radiolabeling studies have shown that AZD1283 can be effectively tracked within biological systems, providing insights into its pharmacokinetics and distribution .

AZD1283 shares structural and functional similarities with several other P2Y12 antagonists. Here are some notable compounds for comparison:

Compound NameChemical StructureIC50 (nM)Unique Features
ClopidogrelThienopyridine derivative0.5Prodrug requiring metabolic activation
TicagrelorCyclopentyltriazolopyrimidine0.1Reversible binding; faster onset of action
PrasugrelThienopyridine derivative0.5Prodrug; more potent than Clopidogrel

Uniqueness of AZD1283:

  • AZD1283 demonstrates a distinct mechanism of action with reversible binding characteristics and high specificity for the P2Y12 receptor.
  • Its synthesis method allows for scalable production, making it suitable for extensive clinical testing.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

470.16239112 g/mol

Monoisotopic Mass

470.16239112 g/mol

Heavy Atom Count

33

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KDT372MQ8M

Wikipedia

AZD1283

Dates

Modify: 2023-08-15
1: Bach P, Antonsson T, Bylund R, Björkman JA, Österlund K, Giordanetto F, van Giezen JJ, Andersen SM, Zachrisson H, Zetterberg F. Lead optimization of ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor. separation of the antithrombotic effect and bleeding for candidate drug AZD1283. J Med Chem. 2013 Sep 12;56(17):7015-24. doi: 10.1021/jm400820m. Epub 2013 Aug 29. PubMed PMID: 23899349.

Explore Compound Types